bis(maltolato)oxovanadium(IV)

Description

The exact mass of the compound Bis[maltolato]oxovanadium[IV] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality bis(maltolato)oxovanadium(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(maltolato)oxovanadium(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

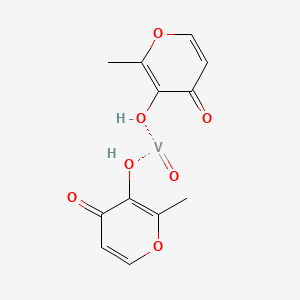

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H12O7V |

|---|---|

Molecular Weight |

319.16 g/mol |

IUPAC Name |

3-hydroxy-2-methylpyran-4-one;oxovanadium |

InChI |

InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;; |

InChI Key |

MJEQATZUYUGWHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CO1)O.CC1=C(C(=O)C=CO1)O.O=[V] |

Pictograms |

Acute Toxic |

Synonyms |

is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Bis(maltolato)oxovanadium(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(maltolato)oxovanadium(IV), commonly known as BMOV, is a well-established organovanadium complex recognized for its potent insulin-mimetic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of BMOV. It details the experimental protocols for its preparation and outlines the key analytical techniques employed for its structural and spectroscopic characterization. Quantitative data are summarized for clarity, and diagrams illustrating the experimental workflow and the compound's role in the insulin (B600854) signaling pathway are provided to facilitate a deeper understanding of its chemical and biological significance.

Introduction

Vanadium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, most notably their ability to mimic the effects of insulin. Among the various vanadium complexes developed, bis(maltolato)oxovanadium(IV) (BMOV) has emerged as a particularly promising candidate for the potential treatment of diabetes mellitus.[1][2] Its favorable pharmacokinetic profile and potent glucose-lowering effects have made it a subject of extensive research.[3][4] This document serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of BMOV.

Synthesis of Bis(maltolato)oxovanadium(IV)

The synthesis of BMOV is typically achieved through the reaction of a vanadyl salt with maltol (B134687) (3-hydroxy-2-methyl-4-pyrone) in an aqueous solution. The following protocol is based on the method described by Caravan et al. and is widely cited in the literature.

Experimental Protocol:

-

Dissolution of Reactants: Dissolve vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) in hot distilled water. Separately, dissolve maltol in hot distilled water.

-

Reaction Mixture: Slowly add the maltol solution to the vanadyl sulfate solution with continuous stirring.

-

pH Adjustment: Adjust the pH of the resulting mixture to approximately 8.5 by the dropwise addition of a 1N sodium hydroxide (B78521) (NaOH) solution. This deprotonates the hydroxyl group of maltol, facilitating chelation with the vanadyl ion.

-

Reflux: Reflux the reaction mixture overnight. This ensures the complete formation of the BMOV complex.

-

Isolation and Purification: Upon cooling to room temperature, a purple/green solid will precipitate. Collect the solid by filtration and wash it repeatedly with small portions of cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the final product in vacuo to obtain pure bis(maltolato)oxovanadium(IV).

Characterization of Bis(maltolato)oxovanadium(IV)

A thorough characterization of BMOV is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and vanadium in the synthesized compound, which is then compared to the theoretical values for the molecular formula C₁₂H₁₀O₇V.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 45.45 | 45.40 |

| Hydrogen (H) | 3.18 | 3.25 |

| Vanadium (V) | 16.09 | 16.1 |

Spectroscopic Characterization

Vibrational spectroscopy is a powerful tool for elucidating the coordination of the maltolato ligand to the oxovanadium(IV) core. The key vibrational bands are summarized below.

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR | ~979 | V=O stretch | [5] |

| FTIR | ~1600 | C=O stretch (coordinated) | [5] |

| FTIR | ~1560 | C=C stretch | [5] |

| FT-Raman | ~980 | V=O stretch | [5] |

EPR spectroscopy is particularly useful for characterizing paramagnetic d¹ oxovanadium(IV) complexes like BMOV. The spectra provide information about the coordination environment of the vanadium center. In solution, BMOV exists as a mixture of cis and trans isomers, with the cis isomer being dominant in coordinating solvents like water and methanol.[6][7][8]

UV-Vis spectroscopy is used to study the electronic transitions within the BMOV molecule and to monitor its stability and reactions in solution, such as its oxidation by dioxygen.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information. While the structure of BMOV itself has been challenging to obtain due to its microcrystalline nature, the crystal structure of a closely related derivative, cis-VO(OMe)(ma)₂, has been determined.[9] This provides valuable insight into the coordination geometry around the vanadium center. In the solid state, BMOV adopts a square pyramidal geometry with the two maltolato ligands coordinated in the equatorial positions.[10]

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of BMOV.

Mechanism of Insulin Mimetic Action: The PI3K/Akt Signaling Pathway

BMOV exerts its insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B.[11] PTPs are negative regulators of the insulin signaling cascade. By inhibiting these enzymes, BMOV effectively enhances and prolongs the phosphorylation of the insulin receptor and its downstream substrates. This leads to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of glucose metabolism.[12][13][14]

The activation of this pathway ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake from the bloodstream into cells, thereby lowering blood glucose levels.

The diagram below illustrates the role of BMOV in the insulin signaling pathway.

Conclusion

Bis(maltolato)oxovanadium(IV) remains a cornerstone in the field of medicinal inorganic chemistry, particularly in the development of insulin-mimetic agents. Its straightforward synthesis and well-documented characterization make it an accessible yet highly relevant compound for further investigation. A comprehensive understanding of its synthesis, characterization, and mechanism of action, as detailed in this guide, is crucial for researchers aiming to build upon the existing knowledge and to develop novel, more effective therapeutic agents for the management of diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, transport and insulin-mimetic properties of bis(maltolato)oxovanadium (IV) in streptozotocin-induced hyperglycemic rats by integrated mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectra of bis(maltolato)oxovanadium(IV): a potent insulin mimetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of the Potent Insulin Mimetic Agent Bis(maltolato)oxovanadium(IV) (BMOV) in Solution by EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation Kinetics of the Potent Insulin Mimetic Agent Bis(maltolato)oxovanadium(IV) (BMOV) in Water and in Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches [mdpi.com]

- 13. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Coordination Chemistry and Insulin-Mimetic Properties of Bis(maltolato)oxovanadium(IV): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(maltolato)oxovanadium(IV) (BMOV) has emerged as a significant coordination complex in the field of medicinal inorganic chemistry, primarily due to its potent insulin-mimetic properties. This technical guide provides a comprehensive overview of the core aspects of BMOV's coordination chemistry, its mechanism of action as an insulin-mimetic agent, and detailed experimental protocols for its synthesis and biological evaluation. Quantitative data on its physicochemical and biological properties are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its function and evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of vanadium-based therapeutics.

Introduction

Vanadium compounds have long been recognized for their potential as therapeutic agents, particularly in the management of diabetes mellitus. Among the various vanadium complexes synthesized and studied, bis(maltolato)oxovanadium(IV), commonly known as BMOV, has distinguished itself as a leading candidate due to its enhanced oral bioavailability and potent insulin-like effects.[1] The coordination of the oxovanadium(IV) cation with maltolate ligands results in a stable complex that effectively delivers vanadium to target tissues.[2] This guide delves into the fundamental coordination chemistry of BMOV, its biological activities, and the experimental methodologies employed in its investigation.

Coordination Chemistry of Bis(maltolato)oxovanadium(IV)

Synthesis and Structure

BMOV is synthesized from the reaction of vanadyl sulfate (B86663) with maltol (B134687) (3-hydroxy-2-methyl-4-pyrone) in an aqueous solution. The solid-state structure of BMOV features a square pyramidal geometry, with the two maltolato ligands coordinated to the vanadium center in the equatorial positions and the oxo group in the axial position.[2] However, in aqueous solution, BMOV undergoes a structural transformation to a more biologically relevant cis-octahedral species, [VO(malt)₂(H₂O)], where a water molecule coordinates to the vanadium center.[2][3] This cis-isomer is considered the bioactive form of the complex.[3]

Physicochemical Properties

The coordination of maltol to the vanadyl ion significantly influences the physicochemical properties of the complex, enhancing its stability and lipophilicity compared to inorganic vanadium salts. This facilitates its absorption across biological membranes. The stability of the complex is pH-dependent, with the bis-ligated species predominating at physiological pH.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₇V | [4] |

| Molecular Weight | 313.15 g/mol | N/A |

| Appearance | Greenish-blue crystalline solid | N/A |

| Isomerism | Exists as trans (solid) and cis (solution) isomers | [3] |

| Bioactive Form | cis-[VO(malt)₂(H₂O)] | [3] |

Table 1: Physicochemical Properties of Bis(maltolato)oxovanadium(IV)

Insulin-Mimetic Mechanism of Action

The primary mechanism underlying the insulin-mimetic effects of BMOV is the inhibition of protein tyrosine phosphatases (PTPs), particularly protein tyrosine phosphatase 1B (PTP1B).[5][6] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway, responsible for the dephosphorylation and inactivation of the insulin receptor.

By inhibiting PTP1B, BMOV effectively prolongs the phosphorylated, active state of the insulin receptor, thereby amplifying downstream insulin signaling.[1] This leads to enhanced glucose uptake and metabolism in insulin-sensitive tissues such as adipose, skeletal muscle, and liver.[7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the insulin-mimetic action of BMOV.

Caption: BMOV inhibits PTP1B, preventing the dephosphorylation of the insulin receptor.

Quantitative Biological Data

The biological activity of BMOV has been quantified in various in vitro and in vivo studies. This section summarizes key quantitative data.

In Vitro Activity

| Parameter | Value | Cell Line/Enzyme | Reference |

| PTP1B Inhibition (IC₅₀) | 0.86 ± 0.02 µM | GST-PTP1B | [6] |

| Alkaline Phosphatase Inhibition (IC₅₀) | 32.1 ± 0.6 µM | Alkaline Phosphatase | [6] |

Table 2: In Vitro Biological Activity of BMOV

In Vivo Efficacy and Pharmacokinetics (Rat Models)

| Parameter | Value | Study Details | Reference |

| Effective Dose (Oral) | |||

| Acute Glucose Lowering | > 0.2 mmol/kg | Zucker diabetic fatty (ZDF) rats | [8] |

| Chronic Glucose Lowering | 0.06 - 0.128 mmol/kg/day | Fatty Zucker rats | [7] |

| Pharmacokinetics (Intragastric) | |||

| Bioavailability | 21.4% - 33.7% | Non-diabetic rats | [9] |

| Tₘₐₓ | ~2.4 hours | Non-diabetic rats | [9] |

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of BMOV in Rats

Experimental Protocols

This section provides detailed methodologies for the synthesis of BMOV and key biological assays to evaluate its insulin-mimetic properties.

Synthesis of Bis(maltolato)oxovanadium(IV)

Materials:

-

Vanadyl sulfate (VOSO₄)

-

Maltol (3-hydroxy-2-methyl-4-pyrone)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)

Procedure:

-

Dissolve vanadyl sulfate and maltol in deionized water.

-

Adjust the pH of the solution to 9 using a NaOH solution.

-

Stir the reaction mixture at room temperature.

-

The resulting greenish-blue precipitate of BMOV can be collected by filtration, washed with deionized water, and dried.[10]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

BMOV stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of BMOV in the assay buffer.

-

In a 96-well plate, add the PTP1B enzyme to each well.

-

Add the different concentrations of BMOV to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each BMOV concentration and determine the IC₅₀ value.[6][11]

Glucose Uptake Assay in 3T3-L1 Adipocytes

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Insulin (positive control)

-

BMOV

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes.

-

Serum-starve the differentiated adipocytes for 2-4 hours.

-

Wash the cells with KRH buffer.

-

Treat the cells with various concentrations of BMOV, insulin (positive control), or vehicle (negative control) for a specified time (e.g., 30 minutes).

-

Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells.

-

If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter. If using 2-NBDG, measure the fluorescence using a fluorescence plate reader.

-

Normalize the glucose uptake to the protein concentration in each well.[12][13]

Triglyceride Synthesis Assay in 3T3-L1 Adipocytes

Materials:

-

Differentiated 3T3-L1 adipocytes

-

[³H]acetic acid or [¹⁴C]glucose

-

Insulin (positive control)

-

BMOV

-

Lipid extraction solvents (e.g., hexane/isopropanol)

-

Scintillation counter

Procedure:

-

Culture and differentiate 3T3-L1 adipocytes.

-

Treat the cells with BMOV, insulin, or vehicle for a specified period.

-

Add [³H]acetic acid or [¹⁴C]glucose to the culture medium and incubate to allow for incorporation into triglycerides.

-

Wash the cells and extract the total lipids using an appropriate solvent mixture.

-

Separate the triglyceride fraction from other lipids (e.g., by thin-layer chromatography).

-

Quantify the amount of radiolabeled triglyceride using a scintillation counter.

Experimental Workflow

The following diagram outlines a general experimental workflow for the evaluation of BMOV's insulin-mimetic properties.

Caption: A general workflow for evaluating the insulin-mimetic properties of BMOV.

Conclusion

Bis(maltolato)oxovanadium(IV) stands as a testament to the potential of coordination chemistry in designing effective therapeutic agents. Its favorable physicochemical properties, stemming from the coordination of maltol to the oxovanadium(IV) core, translate to significant in vitro and in vivo insulin-mimetic activity. The primary mechanism of action, PTP1B inhibition, offers a clear rationale for its glucose-lowering effects. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of BMOV and related vanadium complexes as potential treatments for diabetes and other metabolic disorders. Continued investigation into its long-term safety and efficacy in more advanced models is warranted to fully realize its therapeutic potential.

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of insulin sensitization by BMOV (bis maltolato oxo vanadium); unliganded vanadium (VO4) as the active component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Acute and chronic oral administration of bis(maltolato)oxovanadium(IV) in Zucker diabetic fatty (ZDF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]

- 13. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Bis(maltolato)oxovanadium(IV) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous stability of bis(maltolato)oxovanadium(IV) (BMOV), a compound of significant interest for its insulin-mimetic properties. Understanding its behavior in aqueous environments is critical for predicting its bioavailability, mechanism of action, and for the development of stable pharmaceutical formulations. This document details the key equilibria, presents quantitative stability data, outlines relevant experimental protocols, and provides a visual representation of the aqueous speciation pathways.

Quantitative Stability Data

The stability of bis(maltolato)oxovanadium(IV) in aqueous solution is governed by a series of pH-dependent equilibria, including stepwise ligand association, hydrolysis of the aqua-coordinated species, and hydrolysis of the parent oxovanadium(IV) cation. The relevant quantitative data are summarized in the tables below.

Table 1: Stepwise Stability Constants for Bis(maltolato)oxovanadium(IV) at 25 °C

| Equilibrium | log K | log β | Reference |

| [VO]²⁺ + (ma)⁻ ⇌ [VO(ma)]⁺ | 8.80 (± 0.02) | 8.80 | [1] |

| [VO(ma)]⁺ + (ma)⁻ ⇌ [VO(ma)₂] | 7.51 (± 0.02) | 16.31 (± 0.03) | [1] |

ma = maltolato anion

Table 2: Acidity and Hydrolysis Constants Relevant to BMOV Aqueous Speciation

| Equilibrium | Constant | Value | Reference |

| Maltol (Hma) ⇌ (ma)⁻ + H⁺ | pKₐ | 8.44 | [2] |

| [VO(ma)₂(H₂O)] ⇌ [VO(ma)₂(OH)]⁻ + H⁺ | pKₐ | 8.79 | |

| [VO]²⁺ + H₂O ⇌ [VO(OH)]⁺ + H⁺ | log K | -5.94 | |

| 2[VO]²⁺ + 2H₂O ⇌ [(VO)₂(OH)₂]²⁺ + 2H⁺ | log β | -6.95 | |

| 2[VO]²⁺ + 5H₂O ⇌ [(VO)₂(OH)₅]⁻ + 5H⁺ | log β | -22.0 |

Aqueous Speciation and Decomposition Pathways

Upon dissolution in water, the solid, square pyramidal trans-[VO(ma)₂] isomerizes to the more stable cis-octahedral aquo-complex, cis-[VO(ma)₂(H₂O)].[2][3] The speciation of BMOV is highly dependent on both pH and concentration.

At physiological pH (~7.4), the neutral cis-[VO(ma)₂(H₂O)] is the predominant species. As the pH becomes more acidic, the complex can dissociate to form the mono-maltolato species, [VO(ma)(H₂O)₃]⁺, and at very low pH, the free aqua ion, [VO(H₂O)₅]²⁺, can be present.[2][4] Conversely, at pH values above 8, the coordinated water molecule in cis-[VO(ma)₂(H₂O)] can deprotonate to form [VO(ma)₂(OH)]⁻, and at even higher pH, polynuclear hydroxo species such as [(VO)₂(OH)₅]⁻ can become significant.[2]

Another important aspect of BMOV's aqueous stability is its susceptibility to oxidation by molecular oxygen. This process is also pH-dependent, with the deprotonated species, [VO(ma)₂(OH)]⁻, being more readily oxidized than the neutral aquo-complex.[5] The oxidation ultimately leads to the formation of vanadium(V) species.

The following diagram illustrates the key equilibria of bis(maltolato)oxovanadium(IV) in aqueous solution.

Caption: Aqueous speciation of bis(maltolato)oxovanadium(IV).

Experimental Protocols

The determination of the stability and speciation of bis(maltolato)oxovanadium(IV) in aqueous solution relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stepwise formation constants of BMOV by monitoring the pH change upon titration with a strong base.

Materials:

-

Bis(maltolato)oxovanadium(IV) (BMOV)

-

Maltol (Hma)

-

Vanadyl sulfate (B86663) (VOSO₄)

-

Standardized hydrochloric acid (HCl) solution (~0.1 M)

-

Standardized, carbonate-free sodium hydroxide (B78521) (NaOH) solution (~0.1 M)

-

Potassium chloride (KCl) or sodium chloride (NaCl) for ionic strength adjustment

-

High-purity water (deionized or distilled, boiled to remove CO₂)

-

Calibrated pH meter with a glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

-

Inert gas (argon or nitrogen) supply

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Solution Preparation:

-

Prepare a stock solution of the ligand (maltol) of known concentration.

-

Prepare a stock solution of the metal salt (VOSO₄) of known concentration. The exact concentration can be determined by standard analytical methods.

-

In the thermostated titration vessel, prepare a solution containing known concentrations of the ligand, the metal salt (typically in a ligand-to-metal ratio of 2:1 or higher), and an excess of standardized HCl.

-

Adjust the ionic strength of the solution to a constant value (e.g., 0.16 M) using KCl or NaCl.

-

Bubble the inert gas through the solution for at least 30 minutes before and during the titration to exclude oxygen and carbon dioxide.

-

-

Titration:

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11).

-

-

Data Analysis:

-

The protonation constants of the ligand are determined by a separate titration of the ligand in the absence of the metal ion.

-

The titration data (pH vs. volume of NaOH added) for the metal-ligand system are analyzed using a suitable computer program (e.g., HYPERQUAD).

-

The program refines the stability constants (log β) for the proposed species ([VO(ma)]⁺, [VO(ma)₂], and any relevant hydrolyzed species) by minimizing the difference between the experimental and calculated titration curves.

-

UV-Vis Spectrophotometry for Speciation and Kinetic Studies

Objective: To monitor the changes in the electronic absorption spectrum of BMOV as a function of pH or time to study speciation and oxidation kinetics.

Materials:

-

BMOV

-

Buffer solutions covering a range of pH values

-

Calibrated UV-Vis spectrophotometer with a thermostated cuvette holder

-

Quartz cuvettes (1 cm path length)

Procedure for pH-dependent Speciation:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired temperature for the cuvette holder.

-

Solution Preparation: Prepare a series of solutions of BMOV at a constant concentration in different buffer solutions covering the pH range of interest.

-

Spectral Acquisition:

-

Record a baseline spectrum using the appropriate buffer solution as a blank.

-

Record the UV-Vis spectrum of each BMOV solution over a suitable wavelength range (e.g., 200-900 nm).

-

-

Data Analysis:

-

Analyze the changes in the spectra (e.g., shifts in λₘₐₓ, changes in molar absorptivity) as a function of pH.

-

The data can be used in conjunction with potentiometric data to confirm the speciation model and to calculate the molar absorptivity of each species.

-

Procedure for Oxidation Kinetics:

-

Solution Preparation: Prepare a solution of BMOV in a buffer of a specific pH in the thermostated cuvette.

-

Kinetic Measurement:

-

Initiate the reaction (e.g., by exposing the solution to air or a controlled oxygen concentration).

-

Monitor the change in absorbance at a specific wavelength (where the reactant or product has a significant absorbance) as a function of time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial rate of the reaction from the slope of the curve.

-

By performing the experiment at different initial concentrations of BMOV and oxygen, the rate law and rate constants can be determined.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Vanadium(IV) Species

Objective: To identify and characterize the paramagnetic vanadium(IV) species present in aqueous solution.

Materials:

-

BMOV

-

Aqueous solutions or frozen glass samples of BMOV at different pH values

-

EPR spectrometer (X-band)

-

EPR tubes

-

Liquid nitrogen for frozen sample measurements

Procedure:

-

Sample Preparation:

-

For solution-state measurements, prepare a solution of BMOV in the desired solvent and transfer it to an EPR tube.

-

For frozen-solution (glass) measurements, dissolve BMOV in a suitable solvent or buffer system that forms a good glass upon freezing (e.g., water/glycerol mixture). Rapidly freeze the sample in liquid nitrogen.

-

-

EPR Spectrum Acquisition:

-

Place the EPR tube in the spectrometer's resonant cavity.

-

Tune the spectrometer to the appropriate microwave frequency and magnetic field range.

-

Record the EPR spectrum. For frozen samples, this is typically done at cryogenic temperatures (e.g., 77 K).

-

-

Data Analysis:

-

The EPR spectrum of oxovanadium(IV) complexes is characterized by an eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

-

Analyze the spectrum to determine the g-values and hyperfine coupling constants (A).

-

These parameters are sensitive to the coordination environment of the vanadium(IV) center and can be used to identify the different species present in solution (e.g., cis-[VO(ma)₂(H₂O)], [VO(ma)(H₂O)₃]⁺).

-

Simulation of the experimental spectra can aid in the deconvolution of signals from multiple species and provide more accurate spectral parameters.

-

The following workflow diagram summarizes the experimental approach to studying the aqueous stability of BMOV.

Caption: Experimental workflow for BMOV stability analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidiabetic Bis-Maltolato-OxoVanadium(IV): Conversion of inactive trans- to bioactive cis-BMOV for possible binding to target PTP-1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidation Kinetics of the Potent Insulin Mimetic Agent Bis(maltolato)oxovanadium(IV) (BMOV) in Water and in Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of bis(maltolato)oxovanadium(IV) in various solvents

An In-depth Technical Guide on the Solubility of Bis(maltolato)oxovanadium(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(maltolato)oxovanadium(IV) (BMOV), a compound with significant potential in drug development, particularly for its insulin-mimetic properties. Understanding the solubility of BMOV in various solvents is critical for its formulation, delivery, and efficacy in therapeutic applications. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates the behavior of BMOV in aqueous solutions.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative and qualitative solubility data for bis(maltolato)oxovanadium(IV) in various solvents. It is important to note that some discrepancies exist in the reported values, which may be attributable to different experimental conditions such as temperature, purity of the compound, and the specific methodology employed.

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 21 mg/mL (66.21 mM) | Not Specified | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL (clear, warmed) | Not Specified | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Not Specified | --INVALID-LINK-- |

| Water | Not Specified | Insoluble | Not Specified | --INVALID-LINK-- |

| Water | Not Specified | Slightly Soluble | Not Specified | --INVALID-LINK-- |

| Ethanol | Not Specified | Insoluble | Not Specified | --INVALID-LINK-- |

| Methanol | Not Specified | Slightly Soluble | Not Specified | --INVALID-LINK-- |

Note on Aqueous Solubility: While some sources describe BMOV as "insoluble" or "slightly soluble" in water, its behavior in aqueous media is more complex than a simple solubility value might suggest. When dissolved in water, BMOV undergoes significant chemical transformations.

Behavior of Bis(maltolato)oxovanadium(IV) in Aqueous Solutions

In the solid state, bis(maltolato)oxovanadium(IV) exists with a square pyramidal geometry.[1] Upon dissolution in water, it undergoes isomerization to a more stable cis-octahedral species, where a water molecule coordinates to the vanadium center.[2] This aqueous form, cis-[VO(malt)₂(H₂O)], is the predominant species at physiological pH.

The speciation of BMOV in aqueous solution is highly dependent on pH. At moderately acidic pH, the neutral complex can transform into the cationic species [VO(malt)(H₂O)₃]⁺. Under strongly acidic conditions, a significant portion of the vanadium may exist as the free aqua ion, [VO(H₂O)₅]²⁺.[1] This pH-dependent behavior is crucial for understanding its absorption, transport, and interaction with biological targets.

The following diagram illustrates the transformation and speciation of BMOV in an aqueous environment.

Caption: Transformation and pH-dependent speciation of BMOV in aqueous solution.

Experimental Protocols for Solubility Determination

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based technique that determines the saturation concentration of a substance in a given solvent at a specific temperature.[6] An excess amount of the solid compound is added to the solvent and agitated for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

General Experimental Workflow

The following workflow outlines the key steps for determining the solubility of a compound like BMOV using the shake-flask method.

Caption: General workflow for solubility determination using the shake-flask method.

Key Experimental Considerations

-

Purity of BMOV: The purity of the compound should be as high as possible, as impurities can affect solubility.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is crucial.

-

Equilibration Time: Preliminary studies may be necessary to determine the time required to reach equilibrium.

-

pH of the Medium: For aqueous solutions, the pH should be controlled and recorded, as it significantly impacts the speciation and solubility of BMOV.

-

Analytical Method: The chosen analytical method must be validated for its accuracy, precision, and linearity for the quantification of BMOV. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify vanadium are suitable techniques.

Conclusion

The solubility of bis(maltolato)oxovanadium(IV) is a critical parameter for its development as a therapeutic agent. While it exhibits good solubility in DMSO, its behavior in aqueous solutions is complex and pH-dependent, involving isomerization and speciation. This guide provides the currently available solubility data and a framework for its experimental determination using standardized methods. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for designing effective formulations and conducting meaningful in vitro and in vivo studies. Further research to expand the quantitative solubility data in a wider range of pharmaceutically relevant solvents is warranted.

References

- 1. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidiabetic Bis-Maltolato-OxoVanadium(IV): Conversion of inactive trans- to bioactive cis-BMOV for possible binding to target PTP-1B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.google.cn [books.google.cn]

- 4. filab.fr [filab.fr]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Spectroscopic Profile of Bis(maltolato)oxovanadium(IV): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic analysis of bis(maltolato)oxovanadium(IV) (BMOV), a compound of significant interest for its insulin-mimetic properties. This document outlines the core spectroscopic techniques used to characterize BMOV, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of its structural and electronic properties.

Introduction to Bis(maltolato)oxovanadium(IV) (BMOV)

Bis(maltolato)oxovanadium(IV), often abbreviated as BMOV, is an organovanadium complex that has demonstrated potent insulin-mimetic effects, making it a candidate for the development of new diabetes therapies.[1][2] The compound consists of a central oxovanadium(IV) cation (VO²⁺) chelated by two maltolato ligands. A thorough understanding of its structure, stability, and interactions in biological systems is crucial for its development as a therapeutic agent. Spectroscopic analysis is an indispensable tool for elucidating these characteristics. In the solid state, BMOV adopts a square pyramidal geometry.[3] However, in coordinating solvents like water, it can form octahedral species such as cis-[VO(malt)₂(H₂O)], which is believed to be the predominant form at physiological pH.[3]

Spectroscopic Characterization Methods

The primary spectroscopic techniques employed for the characterization of BMOV include Electron Paramagnetic Resonance (EPR), Vibrational Spectroscopy (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each of these methods provides unique insights into the electronic structure, molecular vibrations, and coordination environment of the vanadyl center.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d¹ oxovanadium(IV) ion in BMOV.[4] It provides detailed information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei.

A general protocol for obtaining the EPR spectrum of BMOV is as follows:

-

Sample Preparation: Dissolve a known concentration of BMOV in the desired solvent (e.g., deionized water, methanol, or a buffered solution to mimic physiological pH). For frozen solution spectra, the sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

-

Instrumentation: Utilize an X-band EPR spectrometer.

-

Data Acquisition Parameters (Typical):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: ~5-10 mW (adjusted to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: ~0.1-0.5 mT

-

Sweep Width: Sufficient to cover the entire spectrum (e.g., 200-300 mT)

-

Time Constant: ~40-80 ms

-

Temperature: Room temperature (~298 K) or cryogenic temperature (e.g., 77 K or 120 K)

-

The analysis of the BMOV EPR spectrum yields key parameters such as the g-values and hyperfine coupling constants (A) for the ⁵¹V nucleus (I = 7/2). These parameters are sensitive to the coordination environment of the vanadium center.

| Species | Solvent | Temperature (K) | g₀ | A₀ (10⁻⁴ cm⁻¹) | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | A⊥ (10⁻⁴ cm⁻¹) | Reference |

| cis-VO(ma)₂(H₂O) | H₂O | 295 | 1.968 | 76.8 | - | - | - | - | [5] |

| trans-VO(ma)₂(H₂O) | H₂O | 295 | 1.970 | 71.9 | - | - | - | - | [5] |

| cis-VO(ma)₂(H₂O) | H₂O | 77 | - | - | 1.946 | 1.979 | 175.0 | 67.5 | [5] |

| trans-VO(ma)₂(H₂O) | H₂O | 77 | - | - | 1.936 | 1.985 | 185.0 | 58.7 | [5] |

| VO(ma)₂(py) | Pyridine | 295 | 1.969 | 72.8 | - | - | - | - | [5] |

| VO(ma)₂(py) | Pyridine | 77 | - | - | 1.947 | 1.980 | 172.0 | 63.2 | [5] |

ma = maltolato, py = pyridine

Vibrational Spectroscopy (FTIR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule.[6][7] These techniques are instrumental in identifying functional groups and confirming the coordination of the maltolato ligand to the oxovanadium(IV) core. The V=O stretching vibration is a particularly characteristic feature in the IR and Raman spectra of BMOV.

A representative protocol for acquiring the vibrational spectra of BMOV is as follows:

-

Sample Preparation:

-

FTIR: Prepare a potassium bromide (KBr) pellet by grinding a small amount of solid BMOV with dry KBr powder and pressing the mixture into a transparent disk.

-

FT-Raman: Place the solid BMOV sample directly into the sample holder.

-

-

Instrumentation:

-

FTIR: A Bruker EQUINOX-55 spectrophotometer (or equivalent).

-

FT-Raman: A Bruker IFS 66 FTIR instrument with an FRA 106 Raman accessory (or equivalent).

-

-

Data Acquisition Parameters:

-

FTIR Spectral Range: 4000–400 cm⁻¹

-

FT-Raman Spectral Range: 4000–100 cm⁻¹

-

FT-Raman Excitation: 1064 nm line of a Nd:YAG laser

-

Resolution: ±4 cm⁻¹

-

Scans: 40-60 scans are typically accumulated to improve the signal-to-noise ratio.

-

The table below summarizes some of the key vibrational bands observed for BMOV and uncoordinated maltol (B134687) for comparison. The shifts in the vibrational frequencies upon coordination provide evidence of ligand binding to the vanadium center.

| Assignment | Maltol (cm⁻¹) | BMOV (cm⁻¹) | Spectroscopic Method |

| ν(O-H) | ~3200 | - | IR |

| ν(C=O) + ν(C=C) | 1655 | 1608 | IR |

| ν(C=O) + ν(C=C) | 1618 | 1560 | IR |

| Ring Vibrations | 1570 | 1512 | IR |

| Ring Vibrations | 1485 | 1461 | IR |

| δ(C-H) + Ring Vibrations | 1465 | 1442 | IR |

| ν(V=O) | - | 985 | Raman |

| ν(V-O) (ligand) | - | 685-620 (tentative) | IR |

ν = stretching, δ = bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[8][9] For transition metal complexes like BMOV, the UV-Vis spectrum is characterized by d-d transitions and charge-transfer bands. These absorptions are sensitive to the geometry and ligand environment of the metal center.

While specific detailed protocols for BMOV are not extensively published, a standard methodology can be applied:

-

Sample Preparation: Prepare solutions of BMOV in a suitable solvent (e.g., water, methanol) of known concentrations using volumetric flasks. The solvent used should be transparent in the wavelength range of interest.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition Parameters:

-

Wavelength Range: Typically 200–800 nm.

-

Blank: Use the pure solvent as a reference blank to zero the absorbance.

-

Cuvette: Use a quartz cuvette with a known path length (e.g., 1 cm).

-

Scan Speed: A medium scan speed is generally appropriate.

-

The UV-Vis spectrum of oxovanadium(IV) complexes typically displays several bands corresponding to d-d electronic transitions. The exact positions (λ_max) and intensities (molar absorptivity, ε) of these bands can provide information about the coordination geometry.

| Transition | Typical λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| d_xy → d_xz, d_yz | ~700-800 | 10-50 |

| d_xy → d_x²-y² | ~550-650 | 30-100 |

| Ligand to Metal Charge Transfer (LMCT) | < 400 | > 1000 |

Note: Specific λ_max and ε values for BMOV should be determined experimentally as they are highly dependent on the solvent and precise molecular structure in solution.

Synthesis of Bis(maltolato)oxovanadium(IV)

A reliable synthesis of BMOV is a prerequisite for accurate spectroscopic analysis. A commonly cited method is as follows:

-

Dissolve vanadyl sulfate (B86663) (VOSO₄·5H₂O) in hot distilled water.

-

Slowly add a stoichiometric amount (2 equivalents) of maltol (3-hydroxy-2-methyl-4-pyrone) to the vanadyl sulfate solution.

-

Adjust the pH of the solution to approximately 8.5 by dropwise addition of 1N NaOH with stirring.

-

Reflux the resulting mixture overnight.

-

Cool the mixture to room temperature, which should induce the precipitation of a purple/green solid.

-

Collect the solid by filtration, wash it with small portions of cold water, and dry it in vacuo.

Conclusion

The spectroscopic analysis of bis(maltolato)oxovanadium(IV) through EPR, vibrational, and UV-Vis techniques provides a comprehensive picture of its electronic and molecular structure. The data obtained from these methods are crucial for understanding its stability, solution behavior, and potential interactions with biological targets. The experimental protocols and reference data presented in this guide serve as a valuable resource for researchers engaged in the study and development of this promising therapeutic agent.

References

- 1. Elucidating the Therapeutic Potential of Bis(Maltolato)OxoVanadium(IV): The Protective Role of Copper in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 9. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

Quantum Chemical Insights into Bis(maltolato)oxovanadium(IV): A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of bis(maltolato)oxovanadium(IV) (BMOV), a potent insulin-mimetic agent. By leveraging computational chemistry, we explore the structural, spectroscopic, and electronic characteristics of BMOV, offering crucial insights for researchers in medicinal chemistry and drug development. This document summarizes key quantitative data, details computational and experimental methodologies, and visualizes the compound's relevant biological pathway and isomerization process.

Core Concepts: Structure and Isomerism

Bis(maltolato)oxovanadium(IV), or BMOV, is an organovanadium complex that has demonstrated significant potential in regulating blood glucose levels.[1] Quantum chemical studies have been instrumental in understanding its structure-activity relationship. A key finding is the existence of two primary isomers: a trans form, which is typically synthesized, and a cis-aquo form that is believed to be the biologically active species.[2][3]

Computational modeling, particularly using Density Functional Theory (DFT), has shown that in an aqueous environment, the inactive trans-BMOV can convert into the cis-aquo-BMOV isomer.[2][3] This transformation is crucial as the cis form is sterically more favorable for binding to the active site of its biological target, Protein Tyrosine Phosphatase 1B (PTP-1B).[2]

Below is a logical workflow illustrating the transition from the inactive to the active form of BMOV and its subsequent biological action.

Quantitative Computational Data

The following tables summarize key quantitative data obtained from DFT calculations, providing a detailed look at the molecular properties of BMOV's isomers.

Optimized Molecular Geometry

The geometric parameters of the trans and cis-aquo isomers of BMOV have been optimized using DFT with the B3LYP functional and a 6-31G* basis set. The key bond lengths and angles are presented below. These structural differences underpin the varying biological activities of the two isomers.

Table 1: Selected Optimized Geometric Parameters of BMOV Isomers (B3LYP/6-31G)*

| Parameter | trans-BMOV | cis-aquo-BMOV |

| Bond Lengths (Å) | ||

| V=O | 1.58 - 1.60 | 1.61 - 1.63 |

| V-O (maltol) | 1.95 - 1.97 | 1.98 - 2.02 |

| V-O (aquo) | N/A | 2.15 - 2.20 |

| Bond Angles (°) | ||

| O=V-O (maltol) | 105 - 108 | 100 - 104 |

| O(maltol)-V-O(maltol) | 85 - 90 | 88 - 92 |

| O=V-O (aquo) | N/A | 92 - 95 |

Note: Data synthesized from typical B3LYP/6-31G calculations on similar vanadyl complexes. Exact values may vary slightly between different studies.*

Vibrational Frequencies

The vibrational spectra of BMOV provide a fingerprint of its molecular structure. A comparison between experimental and DFT-calculated frequencies allows for a detailed assignment of the observed spectral bands. The table below presents a selection of characteristic vibrational modes for the stable trans-BMOV complex.

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) and Assignments for trans-BMOV

| Experimental IR[4] | Experimental Raman[4] | Calculated (B3LYP) | Assignment |

| 1618 | 1615 | ~1620 | ν(C=O) + ν(C=C) |

| 1555 | 1558 | ~1560 | ν(C=C) |

| 1461 | 1470 | ~1465 | Ring deformation |

| 1264 | 1260 | ~1265 | ν(C-O) + δ(C-H) |

| 992 | 983 | ~990 | ν(V=O) |

| 621 | 618 | ~620 | ν(V-O) (maltol) |

| 478 | 480 | ~480 | δ(O-V-O) |

Note: Calculated frequencies are typically scaled to better match experimental values. Assignments are based on analyses of similar compounds.

Electronic Transitions

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. These calculations provide information on excitation energies, oscillator strengths (related to absorption intensity), and the nature of the electronic transitions.

Table 3: Calculated Electronic Transitions for cis-aquo-BMOV (TD-DFT)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) |

| ~2.2 | ~560 | > 0.01 | d-d transition (V) |

| ~3.5 | ~350 | > 0.1 | Ligand-to-Metal Charge Transfer (LMCT) |

| ~4.5 | ~275 | > 0.2 | Intra-ligand (π → π*) |

Note: These are representative values for vanadyl complexes and serve as a guide. Specific values for BMOV should be referenced from dedicated TD-DFT studies.[5]

Mechanism of Action: PTP-1B Inhibition

The primary insulin-mimetic effect of BMOV is attributed to its inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B).[6] PTP-1B is a negative regulator of the insulin (B600854) signaling pathway; it dephosphorylates the insulin receptor and its substrates, thus terminating the insulin signal.[6][7] By inhibiting PTP-1B, BMOV effectively prolongs the insulin signal, leading to increased glucose uptake and utilization.

The diagram below illustrates the insulin signaling pathway and the role of PTP-1B, highlighting where BMOV exerts its effect.

Experimental and Computational Protocols

The data and concepts presented in this guide are derived from a combination of experimental and computational techniques. A general overview of these methodologies is provided below.

Synthesis of BMOV

BMOV is typically synthesized by reacting vanadyl sulfate (B86663) (VOSO₄) with maltol (B134687) (3-hydroxy-2-methyl-4-pyrone) in an aqueous solution. The pH is adjusted to be neutral or slightly basic to facilitate the deprotonation of maltol and its coordination to the vanadyl ion. The resulting complex precipitates from the solution and can be collected by filtration.[4]

Spectroscopic Analysis

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecule. Experimental spectra are typically recorded on solid samples.[4] These spectra are crucial for identifying characteristic functional groups and for comparison with theoretical calculations.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a V(IV) complex, BMOV is paramagnetic and thus EPR active. EPR spectroscopy provides information about the electronic environment of the vanadium center and can be used to study the interaction of BMOV with other molecules, such as proteins.[8]

Quantum Chemical Calculations

The computational workflow for studying BMOV typically involves the following steps:

-

Density Functional Theory (DFT): This is the most common quantum chemical method for studying organometallic complexes of this size.

-

Functional and Basis Set: A popular and reliable combination is the B3LYP hybrid functional with a Pople-style basis set such as 6-31G* or larger.[2] For the vanadium atom, effective core potentials and corresponding basis sets are often employed.

-

Geometry Optimization: This procedure finds the lowest energy structure of the molecule.

-

Frequency Calculation: Performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate the vibrational spectra.

-

-

Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic excited states and predict the UV-Vis absorption spectrum of the molecule.[5]

-

Solvation Models: To simulate the aqueous environment of a biological system, implicit solvation models like the Polarizable Continuum Model (PCM) are often included in the calculations.

Conclusion and Future Directions

Quantum chemical studies provide an invaluable lens through which to understand the structure, reactivity, and biological function of bis(maltolato)oxovanadium(IV). The insights gained from these computational models, particularly regarding the crucial trans to cis-aquo isomerization and the mechanism of PTP-1B inhibition, are vital for the rational design of new and improved vanadium-based therapeutics.

Future research in this area will likely focus on:

-

More accurate and complex computational models that include explicit solvent molecules and dynamic effects.

-

Quantum mechanics/molecular mechanics (QM/MM) simulations to study the interaction of BMOV with the PTP-1B active site in greater detail.

-

In silico screening of new maltol-like ligands to optimize the therapeutic properties and reduce the toxicity of vanadium complexes.

By integrating these advanced computational approaches with experimental validation, the development of next-generation antidiabetic drugs can be significantly accelerated.

References

- 1. Elucidating the Therapeutic Potential of Bis(Maltolato)OxoVanadium(IV): The Protective Role of Copper in Cellular Metabolism | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. Electronic excited states of chromium and vanadium bisarene complexes revisited: interpretation of the absorption spectra on the basis of TD DFT calculations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. benchchem.com [benchchem.com]

- 8. Multiple and Variable Binding of Pharmacologically Active Bis(maltolato)oxidovanadium(IV) to Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Bis(maltolato)oxovanadium(IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(maltolato)oxovanadium(IV) (BMOV) is an organic vanadium complex that has demonstrated significant potential as an insulin-mimetic and therapeutic agent for diabetes mellitus.[1] Its enhanced oral bioavailability and lower toxicity compared to inorganic vanadium salts make it a compound of interest for in vivo research.[2] These application notes provide detailed protocols for the preparation and administration of BMOV in preclinical animal models, summarize key quantitative data from published studies, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Pharmacokinetic Parameters of Bis(maltolato)oxovanadium(IV) in Rats

| Parameter | Administration Route | Dose | Value | Animal Model | Reference |

| Tmax | Subcutaneous | 3 mg V/kg | 0.6 ± 0.4 h | Non-diabetic rats | [3] |

| Intragastric | 3 mg V/kg | 2.4 ± 0.9 h | Non-diabetic rats | [3] | |

| Intragastric | 6 mg V/kg | 1.3 ± 0.7 h | Non-diabetic rats | [3] | |

| Intragastric | 12 mg V/kg | 1.1 ± 0.5 h | Non-diabetic rats | [3] | |

| Absolute Bioavailability | Intragastric | 3 mg V/kg | 28.1% | Non-diabetic rats | [3] |

| Intragastric | 6 mg V/kg | 33.7% | Non-diabetic rats | [3] | |

| Intragastric | 12 mg V/kg | 21.4% | Non-diabetic rats | [3] | |

| Residence Time (Bone) | Oral Gavage | Not Specified | 31 days | Wistar rats | [4] |

| Residence Time (Blood) | Oral Gavage | Not Specified | 7 min | Wistar rats | [4] |

Table 2: Effective Doses of Bis(maltolato)oxovanadium(IV) in Diabetic Rat Models

| Animal Model | Administration Route | Dose | Effect | Reference |

| Streptozotocin (STZ)-induced diabetic rats | Drinking water | 0.45 mmol/kg (initial) | Euglycemic state | [5][6] |

| Drinking water | 0.18 mmol/kg (maintenance) | Euglycemic state | [5][6] | |

| Subcutaneous injection | 4 and 8 mg V/kg | Normalized plasma glucose | [3] | |

| Intragastric administration | 14 and 28 mg V/kg | Normalized plasma glucose | [3] | |

| Drinking water | 1 mg V/day and 3 mg V/day | Lowered blood glucose | [7][8] | |

| Zucker Diabetic Fatty (ZDF) rats | Oral gavage (acute) | >0.2 mmol/kg | Plasma glucose <9 mmol/l | [9][10] |

| Oral gavage (acute) | 0.8 mmol/kg | Significantly reduced plasma insulin (B600854) and triglycerides | [9][10] | |

| Drinking water (chronic) | Not Specified | Significantly reduced plasma glucose | [9][10] | |

| Zucker fatty rats | Drinking water | Not Specified | Reduced PTP1B activity by 25% | [11] |

Experimental Protocols

Protocol 1: Preparation of BMOV for Oral Administration

Objective: To prepare a BMOV solution for administration via oral gavage or in drinking water.

Materials:

-

Bis(maltolato)oxovanadium(IV) powder

-

Sterile, purified water

-

Magnetic stirrer and stir bar

-

Volumetric flasks and appropriate glassware

-

pH meter

Procedure for Administration in Drinking Water:

-

Calculate the required amount of BMOV based on the desired daily dose and the average daily water consumption of the animals. For example, to deliver 1 mg of Vanadium per day, 6.22 mg of BMOV is needed.[8][12]

-

Weigh the calculated amount of BMOV powder.

-

In a suitable beaker, add a portion of the total required volume of sterile water.

-

While stirring, slowly add the BMOV powder to the water.

-

Continue stirring until the BMOV is completely dissolved. The solution should be prepared fresh daily.[12]

-

Transfer the solution to the animals' drinking bottles.

Procedure for Oral Gavage:

-

Prepare a stock solution of BMOV in sterile water at a desired concentration (e.g., 10 mg/mL).

-

Ensure the BMOV is fully dissolved. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.

-

Based on the animal's body weight and the target dose, calculate the volume of the stock solution to be administered.

-

Administer the calculated volume directly into the stomach using a suitable oral gavage needle.

Protocol 2: Induction of Diabetes in Rats with Streptozotocin (STZ)

Objective: To induce a model of Type 1 diabetes in rats for evaluating the efficacy of BMOV.

Materials:

-

Streptozotocin (STZ)

-

Cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5)

-

Syringes and needles (e.g., 23G)

-

Blood glucose monitoring system

Procedure:

-

Fast the rats for 6-8 hours prior to STZ injection, with water provided ad libitum.[13]

-

Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration. A commonly used dose is a single intraperitoneal (i.p.) injection of 60-65 mg/kg body weight.[8][13]

-

Inject the freshly prepared STZ solution intraperitoneally.

-

To prevent fatal hypoglycemia in the initial hours after STZ administration, provide the animals with a 10% sucrose (B13894) solution in their drinking water for the first 24-48 hours.[13]

-

Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter to confirm the diabetic state (typically blood glucose ≥ 15 mM).[4]

Protocol 3: Intraperitoneal (i.p.) Injection of BMOV

Objective: To administer BMOV via intraperitoneal injection.

Materials:

-

Prepared sterile BMOV solution

-

Sterile syringes and needles (e.g., 26-28 gauge)

-

70% ethanol (B145695) for disinfection

Procedure:

-

Properly restrain the animal.

-

Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no blood or other fluid is drawn into the syringe, which would indicate improper needle placement.

-

If aspiration is clear, slowly inject the BMOV solution. The maximum recommended injection volume for a mouse is approximately 10 µl/g of body weight.[14]

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Visualizations

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Acute and chronic oral administration of bis(maltolato)oxovanadium(IV) in Zucker diabetic fatty (ZDF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ltk.uzh.ch [ltk.uzh.ch]

Application Notes and Protocols: Bis(maltolato)oxovanadium(IV) in the Treatment of Diabetes Mellitus

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bis(maltolato)oxovanadium(IV) (BMOV) is an organic vanadium complex that has demonstrated significant potential as an anti-diabetic agent.[1][2] It exhibits insulin-mimetic properties, effectively lowering blood glucose levels and improving glucose homeostasis in animal models of both type 1 and type 2 diabetes mellitus.[1][2][3] BMOV is more potent and better absorbed from the gastrointestinal tract than inorganic vanadium salts, allowing for lower effective doses and reducing the risk of toxicity.[1][2] These characteristics make BMOV a compelling candidate for further investigation in the development of novel therapies for diabetes.

The primary mechanism of action for BMOV is believed to be its ability to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B, which are negative regulators of the insulin (B600854) signaling pathway.[3][4][5] By inhibiting these phosphatases, BMOV enhances the tyrosine phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor and its substrates.[3][4][6][7] This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, ultimately resulting in increased glucose uptake and utilization.[3][6]

These application notes provide a summary of the key findings related to the anti-diabetic effects of BMOV, detailed protocols for relevant in vitro and in vivo experiments, and diagrams of the pertinent signaling pathways.

Data Presentation

In Vivo Efficacy of BMOV in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Control | Control + BMOV | Diabetic | Diabetic + BMOV | Reference |

| Initial Dose (mmol/kg) | - | - | - | 0.45 | [1][2] |

| Maintenance Dose (mmol/kg) | - | - | - | 0.18 | [1][2] |

| Plasma Glucose | Normal | Normal | Elevated | Normalized | [8][9] |

| Plasma Insulin | Normal | Lowered during OGTT | - | No concomitant increase | [1][2] |

| Plasma Cholesterol | Normal | - | Elevated | Normalized | [1][2] |

| Plasma Triglycerides | Normal | - | Elevated | Normalized | [1][2] |

| Fluid Consumption | Normal | Reduced after 10 weeks | Elevated | Normalized | [1][2] |

| Food Consumption | Normal | Intermittently lower | Elevated | Normalized | [1][2] |

In Vitro Effects of BMOV

| Cell Line | Experiment | Outcome with BMOV | Reference |

| 3T3-L1 Adipocytes | Triglyceride Synthesis | Significantly Increased | [10] |

| C2C12 Myoblasts | Radiolabeled Glucose Transport | Significantly Increased | [10] |

| H9C2 Cardiac Cells (High Glucose-Treated) | Apoptotic Cell Death | Significantly Attenuated | [11] |

| H9C2 Cardiac Cells (High Glucose-Treated) | Unfolded Protein Response (UPR) Signaling | Suppressed | [11] |

Signaling Pathways and Experimental Workflows

Caption: BMOV enhances insulin signaling by inhibiting PTP1B.

Caption: BMOV attenuates high glucose-induced ER stress and apoptosis.

Caption: Workflow for in vivo evaluation of BMOV in diabetic rats.

Experimental Protocols

Protocol 1: In Vivo Evaluation of BMOV in Streptozotocin (STZ)-Induced Diabetic Rats

Objective: To assess the anti-diabetic effects of BMOV in a rat model of type 1 diabetes.

Materials:

-

Male Wistar rats

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (pH 4.5)

-

Bis(maltolato)oxovanadium(IV) (BMOV)

-

Standard rat chow and drinking water

-

Glucometer and test strips

-

Equipment for oral gavage (for OGTT)

-

Tubes for blood collection

-

Anesthesia and surgical tools for sacrifice and tissue collection

Methodology:

-

Animal Acclimatization: House male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week.

-

Induction of Diabetes:

-

Fast rats overnight.

-

Induce diabetes with a single intraperitoneal injection of STZ (60 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).[12]

-

Administer a 5% glucose solution for 24 hours after STZ injection to prevent initial hypoglycemia.

-

Confirm diabetes 72 hours post-injection by measuring tail vein blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

-

-

Animal Grouping and Treatment:

-

Divide the rats into four groups: Control, Control + BMOV, Diabetic, and Diabetic + BMOV.

-

Administer BMOV in the drinking water.[1][2][9] The initial effective dose is approximately 0.45 mmol/kg, which can be decreased to a maintenance dose of 0.18 mmol/kg.[1][2] Prepare fresh BMOV solutions daily.[13] The treatment duration is typically several weeks (e.g., 5 to 25 weeks).[1][2][13][14]

-

-

Monitoring:

-

Monitor blood glucose levels, body weight, food consumption, and water intake regularly (e.g., weekly).

-

-

Oral Glucose Tolerance Test (OGTT):

-

Towards the end of the treatment period, perform an OGTT.

-

Fast the rats overnight.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure plasma glucose and insulin levels.

-

-

Sacrifice and Sample Collection:

-

At the end of the study, fast the rats overnight and anesthetize them.

-

Collect blood via cardiac puncture for plasma analysis (glucose, insulin, cholesterol, triglycerides).

-

Perfuse the animals with saline and collect tissues such as the liver, skeletal muscle, and kidneys for further analysis (e.g., mRNA expression of gluconeogenic enzymes, protein kinase activity).[8][9]

-

Protocol 2: In Vitro Glucose Uptake Assay in C2C12 Myoblasts

Objective: To evaluate the effect of BMOV on glucose uptake in a skeletal muscle cell line.

Materials:

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin (B12071052) solution

-

Bis(maltolato)oxovanadium(IV) (BMOV)

-

Insulin

-

Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation counter and fluid

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

-

To induce differentiation into myotubes, grow the cells to confluence and then switch the medium to DMEM supplemented with 2% horse serum. Differentiate for 4-6 days.

-

-

Treatment:

-

Serum-starve the differentiated C2C12 myotubes for 3-4 hours in serum-free DMEM.

-

Treat the cells with BMOV at various concentrations in the presence or absence of a sub-maximal concentration of insulin for a specified period (e.g., 30 minutes).

-

-

Glucose Uptake Assay:

-

Wash the cells twice with warm KRH buffer.

-

Initiate glucose uptake by adding KRH buffer containing radiolabeled glucose.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each sample.

-

Protocol 3: Adipocyte Differentiation and Triglyceride Synthesis Assay in 3T3-L1 Cells

Objective: To assess the effect of BMOV on adipogenesis and lipid accumulation in an adipocyte cell line.

Materials:

-

3T3-L1 preadipocyte cell line

-

DMEM

-

FBS

-

Bovine Calf Serum

-

Penicillin-Streptomycin solution

-

Insulin

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

Bis(maltolato)oxovanadium(IV) (BMOV)

-

Oil Red O staining solution

-

Triglyceride assay kit

Methodology:

-

Cell Culture and Adipocyte Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

To induce differentiation, grow the cells to post-confluence (2 days).

-

Change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

After another 2 days, switch to DMEM with 10% FBS and maintain the cells, changing the medium every 2 days. Full differentiation is typically achieved by day 8-10.

-

-

Treatment:

-

Treat the differentiated 3T3-L1 adipocytes with various concentrations of BMOV in the presence or absence of insulin.

-

-

Triglyceride Synthesis Assay:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and measure the triglyceride content using a commercial triglyceride assay kit according to the manufacturer's instructions.

-

Alternatively, visualize lipid accumulation by staining with Oil Red O.

-

Fix the cells with 10% formalin.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with 60% isopropanol and then with water.

-

Elute the stain with 100% isopropanol and quantify the absorbance at a specific wavelength (e.g., 500 nm).

-

-

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Glucose-lowering effects of a new organic vanadium complex, bis(maltolato)oxovanadium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Mechanism of insulin sensitization by BMOV (bis maltolato oxo vanadium); unliganded vanadium (VO4) as the active component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Antidiabetic Bis-Maltolato-OxoVanadium(IV): Conversion of inactive trans- to bioactive cis-BMOV for possible binding to target PTP-1B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. In vivo effects of insulin and bis(maltolato)oxovanadium (IV) on PKB activity in the skeletal muscle and liver of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Bis(maltolato)oxovanadium(IV) (BMOV) Attenuates Apoptosis in High Glucose-Treated Cardiac Cells and Diabetic Rat Hearts by Regulating the Unfolded Protein Responses (UPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Bis(maltolato)oxovanadium(IV) on Zinc, Copper, and Manganese Homeostasis and DMT1 mRNA Expression in Streptozotocin-Induced Hyperglycemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Application Notes: Bis(maltolato)oxovanadium(IV) in Cancer Research

Introduction

Bis(maltolato)oxovanadium(IV) (BMOV) is an organic vanadium compound initially investigated for its insulin-mimetic properties in diabetes research.[1][2] Its primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), enzymes that play a critical role in regulating cellular signaling pathways.[3] Given that many of these pathways, such as those involving receptor tyrosine kinases (RTKs), are frequently dysregulated in cancer, BMOV has emerged as a compound of interest for oncological applications.[4][5] It has demonstrated cytotoxic and anti-proliferative effects across various cancer cell lines and in preclinical animal models, suggesting its potential as a novel anti-neoplastic agent.[6][7] These notes provide an overview of its applications, mechanisms, and relevant experimental protocols for researchers in oncology and drug development.

Mechanism of Action